Cas no 325834-09-1 (2-(4-Ethylphenyl)imidazo1,2-Apyrimidine)

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-ethylphenyl group. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its fused bicyclic system enhances stability and binding affinity, particularly in medicinal chemistry applications targeting kinase inhibition or receptor modulation. The ethylphenyl substituent contributes to improved lipophilicity, facilitating membrane permeability in bioactive molecules. The compound serves as a versatile intermediate in synthesizing more complex derivatives, offering researchers a scaffold for developing novel therapeutics or functional materials. Its well-defined synthesis route ensures consistent purity and reproducibility for industrial and academic applications.
2-(4-Ethylphenyl)imidazo1,2-Apyrimidine structure
325834-09-1 structure
Product name:2-(4-Ethylphenyl)imidazo1,2-Apyrimidine
CAS No:325834-09-1
MF:C14H13N3
MW:223.273
CID:3056410
PubChem ID:7141916

2-(4-Ethylphenyl)imidazo1,2-Apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine
    • BBL021281
    • 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine
    • STK893987
    • AKOS005144368
    • 325834-09-1
    • 2-(4-Ethylphenyl)imidazo1,2-Apyrimidine
    • Inchi: InChI=1S/C14H13N3/c1-2-11-4-6-12(7-5-11)13-10-17-9-3-8-15-14(17)16-13/h3-10H,2H2,1H3
    • InChI Key: QAQMBYASUUSKAN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 223.110947427Da
  • Monoisotopic Mass: 223.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 3.6

2-(4-Ethylphenyl)imidazo1,2-Apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E940760-100mg
2-(4-Ethylphenyl)imidazo[1,2-A]pyrimidine
325834-09-1
100mg
$ 95.00 2022-06-02
TRC
E940760-500mg
2-(4-Ethylphenyl)imidazo[1,2-A]pyrimidine
325834-09-1
500mg
$ 320.00 2022-06-02
TRC
E940760-50mg
2-(4-Ethylphenyl)imidazo[1,2-A]pyrimidine
325834-09-1
50mg
$ 50.00 2022-06-02

Additional information on 2-(4-Ethylphenyl)imidazo1,2-Apyrimidine

Introduction to 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine (CAS No. 325834-09-1)

2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine (CAS No. 325834-09-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of imidazopyrimidines, which are known for their diverse pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties.

The molecular structure of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine consists of a central imidazopyrimidine core fused with a 4-ethylphenyl substituent. The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules with high therapeutic potential. The presence of the 4-ethylphenyl group adds to the compound's lipophilicity and may influence its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by interfering with key viral enzymes, making it a promising candidate for further development as an antiviral agent.

In addition to its antiviral properties, 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine has also shown promising anticancer activity. A 2020 study published in Cancer Research demonstrated that the compound selectively targets and inhibits the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis. These findings suggest that 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine could be a valuable lead compound for the development of novel anticancer therapies.

The pharmacokinetic profile of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine has also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, toxicity studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

To further explore the therapeutic potential of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine, ongoing research is focusing on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify key interactions between the compound and its biological targets. These efforts aim to guide the rational design of more effective derivatives with improved pharmacological profiles.

In conclusion, 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine (CAS No. 325834-09-1) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in both antiviral and anticancer applications. As research in this area continues to advance, it is anticipated that this compound will contribute significantly to the discovery and development of new drugs for unmet medical needs.

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